Ticarbodine
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Overview
Description
Ticarbodine, also known as 2,6-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide, is a compound with the molecular formula C15H19F3N2S and a molecular weight of 316.38 g/mol . It is primarily known for its anthelmintic properties, which means it is used to treat parasitic worm infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ticarbodine can be synthesized through the reaction of 2,6-dimethylpiperidine with 3-(trifluoromethyl)phenyl isothiocyanate . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,6-Dimethylpiperidine+3-(Trifluoromethyl)phenyl isothiocyanate→this compound
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve additional purification steps such as recrystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Ticarbodine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiourea derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ticarbodine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Investigated for its potential use in treating parasitic infections in humans and animals.
Industry: Used in the development of anthelmintic drugs and other pharmaceutical products.
Mechanism of Action
Ticarbodine exerts its effects by targeting specific molecular pathways in parasitic worms. It interferes with the normal functioning of the worms’ nervous system, leading to paralysis and eventual death of the parasites . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with ion channels and neurotransmitter receptors in the worms.
Comparison with Similar Compounds
Similar Compounds
Ticarcillin: A carboxypenicillin antibiotic used to treat bacterial infections.
Ticlopidine: An antiplatelet drug used to prevent blood clots.
Icaridin: An insect repellent used to prevent insect bites.
Uniqueness of Ticarbodine
This compound is unique due to its specific anthelmintic properties and its ability to target parasitic worms effectively. Unlike other similar compounds, this compound is not used as an antibiotic or antiplatelet drug but is specifically designed for treating parasitic infections .
Properties
CAS No. |
31932-09-9 |
---|---|
Molecular Formula |
C15H19F3N2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C15H19F3N2S/c1-10-5-3-6-11(2)20(10)14(21)19-13-8-4-7-12(9-13)15(16,17)18/h4,7-11H,3,5-6H2,1-2H3,(H,19,21) |
InChI Key |
YTNJAWMNFLIDLW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CCCC(N1C(=NC2=CC=CC(=C2)C(F)(F)F)S)C |
SMILES |
CC1CCCC(N1C(=S)NC2=CC=CC(=C2)C(F)(F)F)C |
Canonical SMILES |
CC1CCCC(N1C(=S)NC2=CC=CC(=C2)C(F)(F)F)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha,alpha,alpha-trifluoro-2,6-dimethylthio- 1-piperidinecarboxy-m-toluidide ticarbodine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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